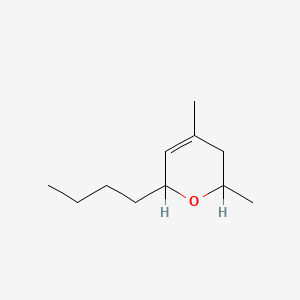

6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran

説明

Significance of the 2H-Pyran and Dihydropyran Core Structures in Organic Synthesis and Heterocyclic Chemistry

The 2H-pyran ring is a structural motif found in many natural products and serves as a key intermediate in the synthesis of complex molecules. nih.gov However, simple 2H-pyrans can be unstable, often existing in equilibrium with their open-chain isomers. nih.gov Their benzo-fused derivatives, known as 2H-chromenes, are more stable and exhibit a wide range of biological activities. nih.gov

Dihydropyrans (DHP), which are partially saturated pyran rings, are of considerable interest in organic chemistry. nih.govnih.govwikipedia.org The 3,4-dihydro-2H-pyran isomer is a versatile vinyl ether widely used to protect alcohol functional groups by forming tetrahydropyranyl (THP) ethers. sigmaaldrich.comcommonorganicchemistry.com This protective strategy is crucial in multi-step organic syntheses. sigmaaldrich.com

The dihydropyran core is a prevalent structural unit in many biologically active compounds, making it a target for pharmacologists and medicinal chemists. rsc.orgnih.govresearchgate.net These structures are integral to compounds with potential applications as anticancer, antibacterial, antifungal, and anti-inflammatory agents. nih.govrsc.orgmdpi.com The synthesis of dihydropyran rings is often achieved through methods like the hetero-Diels-Alder (HDA) reaction, ring-closing metathesis, and various organocatalyzed cyclizations. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org

Table 1: Key Pyran Core Structures

| Structure Name | Description | Key Features |

|---|---|---|

| 2H-Pyran | A six-membered heterocyclic ring with one oxygen atom and two double bonds. nih.gov | Often unstable in simple forms; a key intermediate in synthesis. nih.gov |

| 3,4-Dihydro-2H-pyran | A partially saturated pyran with a double bond between C5 and C6. commonorganicchemistry.com | Commonly used as a protecting group for alcohols. sigmaaldrich.comcommonorganicchemistry.com |

| 3,6-Dihydro-2H-pyran | A partially saturated pyran with a double bond between C4 and C5. wikipedia.org | A structural isomer of 3,4-dihydro-2H-pyran. |

| Tetrahydropyran (B127337) | The fully saturated six-membered oxygen-containing heterocycle. msu.edu | Its reactivity resembles that of acyclic ethers. msu.edu |

Structural Context of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran as a Substituted Dihydropyran Derivative

This compound is a specific substituted dihydropyran derivative. chemspider.com Its core is the 3,6-dihydro-2H-pyran ring system, which features a single endocyclic double bond. The nomenclature indicates the substitution pattern on this ring:

A butyl group is attached at position 6.

Two methyl groups are located at positions 2 and 4.

The production of this compound can be achieved through a Prins reaction involving n-valeraldehyde and 2-methyl-1-penten-4-ol. chemicalbook.com This reaction is a powerful method for forming carbon-carbon bonds and constructing oxygen-containing heterocycles. The resulting compound is a colorless liquid known for its fresh, green, geranium-like fragrance, leading to its use in air fresheners and fabric care products. chemicalbook.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 24237-00-1 chemspider.comchemicalbook.com |

| Molecular Formula | C11H20O chemspider.comchembk.com |

| Molar Mass | 168.27 g/mol chembk.com |

| Appearance | Colorless liquid chemicalbook.com |

| Odor | Radiant and fresh geranium note chemicalbook.com |

Overview of Key Research Areas in Dihydropyran Chemistry

Research in dihydropyran chemistry is dynamic and multifaceted, driven by the utility of these heterocycles in various scientific fields.

Synthetic Methodologies: A primary focus is the development of novel and efficient synthetic routes to dihydropyrans. This includes organocatalytic processes, particularly those using N-heterocyclic carbenes (NHCs), which can produce a variety of 3,4-dihydropyran-2-ones and their derivatives. nih.govmdpi.com Other significant methods involve multicomponent reactions (MCRs), olefin metathesis, and intramolecular cyclizations like the Prins reaction. rsc.orgorganic-chemistry.orgmdpi.com The hetero-Diels-Alder reaction remains a classic and effective approach. nih.govresearchgate.net

Medicinal Chemistry: Dihydropyran scaffolds are crucial in drug discovery. rsc.orgopenmedicinalchemistryjournal.com Many derivatives are investigated for their potential therapeutic properties, including anticancer, anticoagulant, and diuretic activities. nih.govmdpi.com For instance, dihydropyran-based macrolides have been synthesized and evaluated for their ability to selectively inhibit cancer-related signaling pathways. nih.gov

Natural Product Synthesis: The dihydropyran ring is a common structural element in numerous biologically active natural products. nih.gov Consequently, a significant area of research is dedicated to using dihydropyran synthesis as a key step in the total synthesis of these complex molecules. nih.gov

Catalysis: The development of novel catalysts for dihydropyran synthesis is an active research area. This includes the use of metal-organic frameworks (MOFs) as reusable and efficient catalysts for producing 1,4-dihydropyran derivatives. frontiersin.org

Computational Chemistry: Theoretical studies are employed to understand the reaction mechanisms and stability of dihydropyran compounds. For example, computational analysis has been used to study the thermal decomposition pathways of various dihydropyran derivatives. mdpi.com

Structure

3D Structure

特性

IUPAC Name |

6-butyl-2,4-dimethyl-3,6-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-4-5-6-11-8-9(2)7-10(3)12-11/h8,10-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMLMQQJZVENMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C=C(CC(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051898 | |

| Record name | 6-Butyl-2,4-dimethyldihydropyrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24237-00-1 | |

| Record name | 6-Butyl-2,4-dimethyl-3,6-dihydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24237-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 6-butyl-3,6-dihydro-2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, 6-butyl-3,6-dihydro-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Butyl-2,4-dimethyldihydropyrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-butyl-3,6-dihydro-2,4-dimethyl-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Studies and Reactivity of the 3,6 Dihydro 2h Pyran Ring System

Valence Isomerism and Tautomerism in 2H-Pyrans

A defining characteristic of 2H-pyrans is their propensity to undergo valence isomerization, existing in equilibrium with their open-chain isomeric forms, specifically 1-oxatrienes. nih.gov This reversible process is a pericyclic oxa-6π-electrocyclization. nih.gov The position of this equilibrium is sensitive to a variety of physicochemical factors. nih.govresearchgate.net

For instance, steric destabilization of the dienone form can shift the equilibrium towards the cyclic 2H-pyran. nih.gov This is particularly evident in cases of highly substituted dienones, which may fully isomerize to the more stable 2H-pyran structure. nih.gov Conversely, simpler dienones that can adopt a stable planar conformation tend to exist predominantly in the open-chain form. nih.gov

The interconversion between the 2H-pyran and its valence tautomer is often rapid, meaning the synthetic method used to access these compounds does not necessarily dictate which isomer is ultimately obtained. nih.gov The first definitive example of this valence isomerization was observed during the irradiation of trans-β-ionone, which resulted in a mixture of cis-β-ionone and a 2H-pyran. nih.gov Kinetic studies of this process revealed activation energies of 20 kcal/mol for the cis-dienone to 2H-pyran conversion and 27 kcal/mol for the reverse reaction. nih.gov

| Factor | Influence on Equilibrium | Example |

| Steric Hindrance | Shifts equilibrium towards 2H-pyran | Tetrasubstituted dienones fully isomerize to 2H-pyrans. nih.gov |

| Planarity | Favors the open-chain dienone form | Simpler, planar dienones exist predominantly in the open form. nih.gov |

| Aromatic Fusion | Stabilizes the 2H-pyran ring | Benzo-fused 2H-pyrans (2H-chromenes) are stable. nih.gov |

This table summarizes the key factors influencing the valence isomerism between 2H-pyrans and 1-oxatrienes.

Pericyclic Reactions: Electrocyclizations and Cycloadditions

The 3,6-dihydro-2H-pyran ring system actively participates in pericyclic reactions, most notably electrocyclizations and cycloadditions.

Electrocyclizations: The formation of the 2H-pyran ring itself is often achieved through a 6π-electrocyclization of a 1-oxatriene intermediate. nih.govorganic-chemistry.org This reaction is a key step in many synthetic routes to 2H-pyrans and can be part of a tandem sequence, such as the Knoevenagel condensation followed by electrocyclization, which can be viewed as a formal [3+3] cycloaddition. nih.gov The stability of the resulting 2H-pyran can be enhanced by factors such as fusion to another ring. nih.gov

Cycloadditions: 2H-pyran-2-ones, which are structurally related to 2H-pyrans, are known to act as dienes in Diels-Alder [4+2] cycloaddition reactions with various dienophiles. clockss.orgresearchgate.net These reactions can generate a variety of cycloadducts with multiple contiguous stereogenic centers. researchgate.net The reactivity of 2H-pyrans and their derivatives in cycloaddition reactions can be influenced by their aromaticity; a decrease in aromaticity can lead to higher reactivity. acs.orgacs.org For example, computational studies have predicted that 2H-pyran-2-thiones are more reactive than 2H-pyran-2-ones in cycloadditions with strained alkynes. acs.orgacs.orgrsc.org

| Reaction Type | Description | Key Features |

| Oxa-6π-Electrocyclization | Reversible ring-closure of a 1-oxatriene to form a 2H-pyran. nih.gov | A fundamental process in 2H-pyran chemistry. |

| [4+2] Cycloaddition | 2H-pyran-2-ones act as dienes, reacting with dienophiles. clockss.orgresearchgate.net | Leads to the formation of complex cyclic structures. |

This table outlines the primary pericyclic reactions involving the 2H-pyran system.

Nucleophilic and Electrophilic Reactivity of the Pyran Ring

The electronic nature of the 3,6-dihydro-2H-pyran ring allows for both nucleophilic and electrophilic attacks.

Nucleophilic Reactivity: The pyran ring, particularly in its pyrylium (B1242799) salt form, is susceptible to nucleophilic attack at positions 2, 4, and 6, which bear a partial positive charge. researchgate.net The most common site of attack is at the α-positions (2 and 6), which have the highest electron deficit. researchgate.net This initial attack often leads to a thermally allowed electrocyclic ring-opening of the resulting α-pyran, which then isomerizes to a pentadienone derivative. researchgate.net In some cases, particularly with strong nucleophiles, attack at the γ-position (4) can occur, leading to a 4H-pyran that can also undergo ring-opening. researchgate.net 2H-pyran-2-ones are also vulnerable to nucleophilic attack at positions C-2, C-4, and C-6, often resulting in ring-opening and rearrangement to form new heterocyclic or carbocyclic systems. clockss.org

Electrophilic Reactivity: While less common than nucleophilic attack, electrophilic substitution can occur on the pyran ring. The aromatic nature of 2H-pyran-2-ones is demonstrated by their selective substitution patterns in electrophilic reactions such as nitration, sulfonation, and halogenation, which typically occur at the C-3 and C-5 positions. clockss.org In contrast to the electron-deficient pyridine (B92270) ring, which is highly deactivated towards electrophilic substitution, five-membered heterocycles like furan, pyrrole, and thiophene (B33073) are more reactive than benzene, with electrophilic attack favoring the 2-position. onlineorganicchemistrytutor.comyoutube.comuoanbar.edu.iq The reactivity of the 3,6-dihydro-2H-pyran ring towards electrophiles is influenced by the substituents present.

| Reagent Type | Site of Attack on Pyran Ring | Consequence of Attack |

| Nucleophile | Positions 2, 4, 6 researchgate.net | Ring-opening and rearrangement clockss.orgresearchgate.net |

| Electrophile | Positions 3, 5 (in 2H-pyran-2-ones) clockss.org | Substitution on the pyran ring |

This table details the reactivity of the pyran ring towards nucleophiles and electrophiles.

Ring Transformation Reactions

The pyran ring is a versatile scaffold that can be transformed into a variety of other carbo- and heterocyclic systems. clockss.org These transformations are often initiated by nucleophilic attack, leading to ring-opening followed by rearrangement and re-cyclization. clockss.org For instance, 2H-pyran-2-ones can be converted into various new heterocycles through reactions with nitrogen and carbon nucleophiles. clockss.org Similarly, 4H-pyrans can undergo ring transformations to yield pyridines. researchgate.net The development of one-pot syntheses allows for the efficient conversion of 2H-pyran-2-ones into complex structures like benzocyclobutanes. researchgate.net

Radical Pathways in Dihydropyran Formation and Reactivity

Radical reactions represent another important facet of dihydropyran chemistry. The high reactivity of radical species makes them well-suited for cascade reactions that can lead to the formation of complex molecules. wikipedia.org Radical-based synthetic approaches have been employed in the total synthesis of natural products containing dihydropyran moieties. wikipedia.org For example, a radical cyclization sequence was a key step in the synthesis of (±)-hirsutene. wikipedia.org The antioxidant activity of some dihydropyran derivatives has been attributed to their ability to scavenge free radicals. nih.gov

Conformation and Configurational Stability of Dihydropyran Structures

The six-membered dihydropyran ring is not planar and adopts various conformations to minimize steric and torsional strain. The ground state conformation of the dihydropyran ring is often a half-chair, similar to cyclohexene (B86901). acs.org However, the ring is flexible and can interconvert between different conformations, including sofa (or 1,2-diplanar) forms. acs.orgiucr.org The energy barrier for this pseudorotation is relatively low. acs.org

The specific conformation adopted can be influenced by the substituents on the ring. acs.orgiucr.org For example, in substituted dihydropyrans, the preferred conformation will be the one that minimizes unfavorable steric interactions, such as diaxial repulsions. acs.org The configurational stability of dihydropyrans is also an important consideration, as the presence of stereocenters can lead to the existence of multiple diastereomers. acs.org The stability of these isomers can be influenced by both steric and electronic factors. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for Dihydropyran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran, both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide critical information about the chemical environment of each atom and their connectivity.

1D NMR (¹H, ¹³C)

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure.

The ¹H NMR spectrum reveals the number of different types of protons present in the molecule, their relative numbers, and their electronic environment. The chemical shifts (δ) of protons are influenced by neighboring atoms and functional groups. For instance, protons on carbons adjacent to the ether oxygen in dihydropyran rings are typically shifted downfield, appearing in the range of 3.4-4.5 ppm. openstax.orgpressbooks.pub The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) indicate the number of adjacent protons.

Due to the absence of direct experimental NMR data for this compound in the reviewed literature, the following table presents predicted chemical shift ranges based on the analysis of similar alkyl-substituted dihydropyran structures.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Protons on C2 | ~3.5 - 4.0 | ~70 - 75 |

| Proton on C3 | ~2.0 - 2.5 | ~30 - 35 |

| Proton on C5 | ~5.0 - 5.5 | ~120 - 130 |

| Proton on C6 | ~3.8 - 4.3 | ~75 - 80 |

| Butyl Group Protons | ~0.9 - 1.6 | ~14 - 40 |

| Methyl on C2 | ~1.1 - 1.3 | ~20 - 25 |

| Methyl on C4 | ~1.6 - 1.8 | ~20 - 25 |

Note: These are estimated values and actual experimental data may vary.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals from 1D NMR and for determining the connectivity and stereochemistry of complex molecules. longdom.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. mnstate.edu Cross-peaks in a COSY spectrum connect protons that are coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the carbon skeleton of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C one-bond correlations). This allows for the definitive assignment of which protons are attached to which carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (¹H-¹³C long-range correlations). libretexts.org HMBC is crucial for piecing together different molecular fragments and for assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. wordpress.com The observation of NOE cross-peaks provides information about the through-space proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule. wordpress.com For a cyclic compound like this compound, NOESY can help establish the cis/trans relationships of the substituents on the dihydropyran ring.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of dihydropyran derivatives in the mass spectrometer often involves characteristic pathways. Cleavage of the ether linkage and rearrangements are common fragmentation routes. For instance, the loss of the butyl group or other alkyl substituents would lead to specific fragment ions. Analysis of these fragments can help confirm the presence and location of the various substituents on the dihydropyran ring. While specific fragmentation data for the target compound is not available, studies on related pyranopyrazoles have shown that fragmentation can involve cleavage of the pyran ring. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C (ether) and C=C (alkene) functional groups.

Ethers typically exhibit a strong C-O stretching vibration in the fingerprint region of the IR spectrum, generally between 1000 and 1300 cm⁻¹. libretexts.org The exact position of this band can be influenced by the structure of the molecule. The presence of a C=C double bond within the dihydropyran ring would give rise to a stretching absorption band around 1650-1680 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations for the alkyl groups. The absence of strong absorptions for hydroxyl (-OH) or carbonyl (C=O) groups would further confirm the structure.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| C-O-C (Ether Stretch) | 1050 - 1150 |

| C=C (Alkene Stretch) | 1650 - 1680 |

| C-H (sp³ Stretch) | 2850 - 3000 |

| C-H (sp² Stretch) | 3000 - 3100 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry. nih.govresearchgate.net

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state conformation and the relative stereochemistry of the substituents on the dihydropyran ring. X-ray diffraction studies on analogous dihydropyran compounds have provided valuable insights into their molecular geometries, including the conformation of the pyran ring and the orientation of substituents. nih.govbeilstein-journals.orgbeilstein-archives.org For example, studies on 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid have detailed the endo and exo stereoisomers and the packing of molecules in the crystal lattice. researchgate.net

Chiroptical Methods for Absolute Configuration Assignment

Chiroptical methods, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. thieme-connect.de These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. thieme-connect.de Since this compound contains chiral centers (at positions 2 and 6), it is a chiral molecule and would be expected to be optically active.

The determination of the absolute configuration of a chiral molecule is a critical aspect of its characterization. nih.gov Chiroptical techniques, often in conjunction with quantum-chemical calculations, can be used to assign the absolute configuration (R or S) of each stereocenter. nih.govnih.gov For example, the sign and intensity of the Cotton effects in the CD spectrum can be correlated with the spatial arrangement of the chromophores and substituents in the molecule. thieme-connect.de While direct chiroptical data for the title compound is not available, studies on similar chiral cyclic ethers have demonstrated the utility of these methods in establishing absolute stereochemistry. nih.gov

Computational Chemistry and Theoretical Investigations of Dihydropyran Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to understand the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties. For dihydropyran derivatives, DFT calculations are instrumental in determining key electronic parameters.

DFT studies on substituted dihydropyrans reveal how different functional groups influence the electronic environment of the pyran ring. For instance, the introduction of alkyl groups, such as the butyl and methyl groups in 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran, can alter the electron density distribution. This affects the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

In a study on the thermal decomposition of dihydropyran derivatives, DFT calculations at the PBE0/6-311+G(d,p) level of theory were used to analyze the electronic changes during the reaction. nih.gov The presence of methyl substituents was found to decrease the activation free energy, indicating an electronic destabilization of the reactant that facilitates the reaction. nih.gov

Table 1: Calculated Electronic Properties of a Representative Dihydropyran Derivative (e.g., 2,6-dimethyl-3,6-dihydro-2H-pyran) using DFT

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.54 D |

Note: The values in this table are representative and based on computational studies of similar dihydropyran structures. The exact values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This technique is particularly useful for studying the conformational flexibility of cyclic compounds like dihydropyrans and their interactions with other molecules. nih.gov The dihydropyran ring can adopt various conformations, such as half-chair, boat, and twist-boat, and MD simulations help in understanding the energetic favorability and transitions between these forms.

For a molecule like this compound, the butyl and methyl substituents will have preferred orientations to minimize steric hindrance. MD simulations can map out the potential energy surface associated with the rotation of these substituent groups and the puckering of the dihydropyran ring. This provides a dynamic picture of the molecule's structure in solution, which is often more representative of its behavior in a chemical reaction than a static, energy-minimized structure.

Furthermore, MD simulations can elucidate intermolecular interactions, such as those with solvent molecules or other reactants. By simulating the dihydropyran derivative in a solvent box, one can observe the formation of hydrogen bonds (if applicable) and van der Waals interactions, which can significantly influence reaction pathways and rates. The combination of MD with methods like Principal Component Analysis (PCA) can help in identifying the most significant collective motions and conformational changes of the molecule. arxiv.org

Table 2: Representative Conformational Analysis Data from an MD Simulation of a Substituted Dihydropyran

| Conformation | Relative Population (%) | Key Dihedral Angle (degrees) |

|---|---|---|

| Half-Chair | 75% | C2-C3-C4-C5: -50° |

| Boat | 20% | C2-C3-C4-C5: 0° |

| Twist-Boat | 5% | C2-C3-C4-C5: 25° |

Note: This table illustrates the type of data obtainable from MD simulations. The specific populations and dihedral angles would vary for this compound.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are essential for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. researchgate.net For dihydropyran systems, these calculations provide detailed mechanistic insights into reactions such as Diels-Alder reactions, ring-opening reactions, and rearrangements.

A notable application is the study of the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, a related dihydropyran derivative. uncw.edu Quantum-chemical modeling using the semiempirical RM1 method was employed to optimize the geometries and calculate the heats of formation of the reagents and transition states. uncw.edu The study identified two possible reaction pathways for hydride transfer, each proceeding through a distinct transition state. uncw.edu The calculated thermodynamic parameters were in good agreement with experimental values, confirming the proposed mechanism. uncw.edu

For the thermal decomposition of dihydropyrans, computational studies have shown that the reaction proceeds through a concerted six-membered transition state. nih.gov The imaginary frequencies calculated for the transition states confirm that they are first-order saddle points on the potential energy surface. nih.gov

Table 3: Calculated Activation Energies and Imaginary Frequencies for the Thermal Decomposition of Representative Dihydropyran Derivatives

| Compound | Activation Energy (kJ/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|

| 3,4-dihydro-2H-pyran | 245 | -515 |

| 6-methyl-3,4-dihydro-2H-pyran | 230 | -482 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran | 215 | -503 |

Source: Adapted from computational studies on dihydropyran thermal decomposition. nih.gov

Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nih.gov This is particularly valuable for complex molecules like this compound, where spectral assignment can be challenging. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for predicting NMR parameters. thescipub.com

By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts. thescipub.com These theoretical predictions can then be compared with experimental spectra to confirm the structure of a synthesized compound or to distinguish between different isomers. Recent advancements have integrated DFT calculations with machine learning models to improve the accuracy of NMR predictions. thescipub.com

Table 4: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for a Dihydropyran Derivative

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-2 | 4.10 | 4.05 |

| H-3 (axial) | 1.85 | 1.82 |

| H-3 (equatorial) | 2.15 | 2.10 |

| H-4 | 5.40 | 5.35 |

Note: The data is representative of the accuracy that can be achieved with modern computational methods for predicting NMR spectra. github.iouni-bonn.de

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the chemical structure of a molecule and its reactivity. Computational methods play a crucial role in SRR by quantifying various molecular properties, known as descriptors, that can be linked to reactivity. nih.gov For dihydropyran systems, these studies can help in designing new derivatives with desired reactivity profiles.

Quantitative Structure-Activity Relationship (QSAR) models, a type of SRR, are often developed using a set of known compounds and their measured activities. nih.gov Descriptors used in these models can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and topological indices. For instance, a QSAR study on a series of dihydropyran derivatives could reveal that the rate of a particular reaction is strongly correlated with the electronic charge on the oxygen atom of the pyran ring.

These computational models can then be used to predict the reactivity of new, unsynthesized dihydropyran derivatives, thereby guiding synthetic efforts towards more promising candidates.

Functionalization, Derivatization, and Analog Synthesis of Dihydropyrans

Strategies for Post-Cyclization Functionalization

Following the initial synthesis of the 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran ring, a variety of transformations can be employed to introduce new functional groups. These modifications can enhance the molecule's utility or alter its properties. The primary site for such functionalization is the endocyclic double bond.

Common post-cyclization functionalization reactions for dihydropyrans include:

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-CPBA. This highly strained three-membered ring can then be opened by various nucleophiles to introduce a wide range of substituents with specific stereochemistry.

Diels-Alder Reaction: The double bond within the dihydropyran ring can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of complex fused bicyclic systems.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of a hydroxyl group across the double bond, yielding a tetrahydropyranol. The regioselectivity of this reaction is influenced by the existing substituents on the pyran ring.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of dihalo-tetrahydropyrans, which are versatile intermediates for subsequent substitution and elimination reactions.

Hydrogenation: Catalytic hydrogenation can reduce the double bond to yield the corresponding fully saturated tetrahydropyran (B127337), 6-butyl-2,4-dimethyl-tetrahydropyran. This transformation is useful for creating more conformationally flexible analogs.

Synthesis of Dihydropyran Analogues with Modified Substituent Patterns

The synthesis of analogues of this compound with varied substituents can be achieved through several synthetic strategies, most notably through multicomponent reactions like the hetero-Diels-Alder reaction or Prins cyclization. rsc.org These methods allow for the systematic variation of the aldehyde, ketone, and dienophile components to generate a library of analogues.

For instance, the hetero-Diels-Alder reaction between an α,β-unsaturated ketone (the dienophile) and a vinyl ether (the diene) is a powerful tool for constructing the dihydropyran ring. By changing the nature of these starting materials, a wide array of analogues can be accessed.

| Starting Material Variation | Resulting Analogue Substitution |

| Varying the β-substituent on the enone | Modification of the C4-substituent |

| Using different vinyl ethers | Modification of the C2-substituent |

| Employing substituted aldehydes in a three-component reaction | Introduction of diverse C6-substituents |

Similarly, the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, offers another versatile route. The choice of both the homoallylic alcohol and the aldehyde dictates the substitution pattern of the resulting dihydropyran. A study on the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives highlights the utility of the silyl-Prins cyclization. mdpi.com

Preparation of Fused Pyran Systems and Polycyclic Architectures

The this compound scaffold can be elaborated into more complex fused and polycyclic systems. These transformations often leverage the reactivity of the endocyclic double bond or functional groups introduced in post-cyclization steps.

One common strategy is the annulation of a new ring onto the dihydropyran core. This can be achieved through intramolecular reactions, where a tethered reactive group on one of the substituents participates in a cyclization event with the pyran ring. For example, an intramolecular Heck reaction could be used to form a new carbon-carbon bond, leading to a fused carbocyclic or heterocyclic system. espublisher.com

Another approach involves using the dihydropyran as a building block in cycloaddition reactions. As mentioned earlier, the Diels-Alder reaction can be employed to construct a fused six-membered ring. The specific nature of the diene used in this reaction will determine the structure and functionality of the resulting polycyclic architecture. The Knoevenagel/electrocyclization protocol is a notable strategy for synthesizing fused 2H-pyran systems. nih.gov

| Cyclization Strategy | Resulting Architecture |

| Intramolecular Aldol Condensation | Fused bicyclic system with a keto-alcohol moiety |

| Ring-Closing Metathesis (RCM) | Fused macrocyclic or spirocyclic systems |

| [4+2] Cycloaddition (Diels-Alder) | Fused cyclohexane (B81311) or cyclohexene (B86901) derivatives |

| [3+2] Cycloaddition | Fused five-membered heterocyclic rings |

Stereochemical Control in Derivatization Reactions

Achieving stereocontrol in the derivatization of this compound is crucial for accessing specific isomers with defined biological activities or material properties. The existing stereocenters at C2 and C6 can direct the stereochemical outcome of subsequent reactions.

Substrate-Controlled Diastereoselectivity:

The chiral centers already present in the molecule can influence the facial selectivity of reagents approaching the double bond. For instance, in an epoxidation reaction, the peroxy acid will preferentially attack one face of the double bond, leading to a diastereomeric excess of one epoxide isomer. The steric bulk of the butyl and methyl groups at C6 and C2 will play a significant role in directing this approach.

Reagent-Controlled Stereoselectivity:

The use of chiral reagents or catalysts can override the inherent diastereoselectivity of the substrate and enforce a specific stereochemical outcome. For example, asymmetric dihydroxylation using osmium tetroxide with a chiral ligand can lead to the formation of a specific diol isomer with high enantioselectivity. Similarly, enantioselective synthesis of substituted 3,6-dihydro-2H-pyrans has been achieved through radical cyclization. organic-chemistry.org

A study on the asymmetric synthesis of 2,6-disubstituted-4-methylene tetrahydropyrans demonstrates a two-step process involving catalytic asymmetric allylation followed by a TMSOTf-promoted annulation, affording control over the stereochemistry. nih.gov

| Reaction Type | Method for Stereocontrol |

| Epoxidation | Chiral catalysts (e.g., Sharpless asymmetric epoxidation) |

| Dihydroxylation | Chiral ligands (e.g., Sharpless asymmetric dihydroxylation) |

| Hydrogenation | Chiral phosphine (B1218219) ligands on the metal catalyst |

| Cyclopropanation | Chiral Simmons-Smith type reagents |

Non Biological and Non Clinical Applications of Dihydropyran Scaffolds

Dihydropyrans as Synthetic Intermediates and Building Blocks in Organic Synthesis

The dihydropyran ring is a prevalent structural motif in a multitude of biologically active compounds and natural products. researchgate.net This has made the synthesis and functionalization of dihydropyran scaffolds a significant area of focus in organic chemistry. These heterocyclic compounds serve as versatile synthetic intermediates and building blocks for the construction of more complex molecular architectures.

Precursors for Complex Molecule Synthesis (e.g., in natural product synthesis)

Dihydropyran derivatives are crucial precursors in the total synthesis of various natural products. nih.govchim.it Their utility stems from the ability to introduce specific stereochemistry and functionality that can be elaborated upon in subsequent synthetic steps. One of the powerful methods for constructing dihydropyran rings is the Prins cyclization, which involves the reaction of an alkenol with an aldehyde in the presence of an acid. chim.itmdpi.com This reaction and its variants have been instrumental in the synthesis of complex molecules. nih.gov

For instance, the synthesis of (+)-obolactone, a natural product, was achieved using a Prins cyclization as a key step. chim.it Similarly, cascade reactions, also known as tandem or domino reactions, which involve at least two consecutive reactions where each subsequent step is driven by the chemical functionality formed in the previous one, often employ dihydropyran intermediates. wikipedia.org These multistep sequences in a single pot streamline the synthesis of complex structures, such as spiroketals, and have been pivotal in the total synthesis of natural products like routiennocin. wikipedia.org

The synthesis of 3,4-dihydropyran-2-ones, also known as enol δ-lactones, has gained significant attention due to their presence in various pharmaceutical products and their utility in organic synthesis. mdpi.comnih.gov These compounds act as versatile platforms for accessing a range of other molecules, including functionalized enones and γ-lactones. mdpi.comnih.gov Organocatalysis with N-heterocyclic carbenes (NHCs) has emerged as a prominent method for producing these dihydropyranones through cycloaddition reactions. mdpi.comnih.gov

Scaffolds for Diverse Chemical Libraries

The concept of "privileged scaffolds" highlights molecular frameworks that can serve as ligands for a diverse array of biological receptors. u-tokyo.ac.jp Dihydropyran and its derivatives can be considered as such scaffolds. By systematically modifying the dihydropyran core, chemists can generate large and diverse chemical libraries. nih.gov These libraries are invaluable resources for high-throughput screening in drug and probe discovery. nih.gov

Diversity-oriented synthesis (DOS) is a strategy employed to create structurally diverse small molecules. researchgate.net This approach has been used to generate libraries of substituted tetrahydropyrans. For example, a library of triazole-substituted tetrahydropyrans was synthesized using a combination of oxidative carbon-hydrogen bond activation and click chemistry. researchgate.net The use of natural products as scaffolds for creating screening libraries is also a growing strategy, as it leverages biologically validated starting points to explore chemical space. griffith.edu.au The synthesis of libraries based on scaffolds like benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) further illustrates the importance of heterocyclic cores in generating chemical diversity for drug discovery. researchgate.net

Applications in Flavor and Fragrance Chemistry (e.g., 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran as a Fragrance Ingredient)

The chemical senses of taste and smell are stimulated by organic compounds present in various natural sources. nih.gov The flavor and fragrance industry continually seeks new molecules to create novel sensory experiences. google.comgoogle.com Dihydropyran derivatives have found a niche in this industry as valuable aroma chemicals. google.comgoogle.com

Specifically, This compound is utilized as a fragrance ingredient. chemicalbook.comchemicalbook.com It is described as a colorless liquid possessing a radiant and fresh geranium note. chemicalbook.comchemicalbook.com This compound is particularly effective in creating fresh, green top notes in a variety of products, including air fresheners and fabric care items. chemicalbook.comchemicalbook.com The synthesis of this fragrance ingredient is achieved through a Prins reaction involving n-valeraldehyde and 2-methyl-1-penten-4-ol. chemicalbook.com

Other dihydropyran derivatives are also employed in the fragrance industry. For instance, mixtures of tetrahydro-4-methylene-2-(4-methoxyphenyl)-2H-pyran, 5,6-dihydro-4-methyl-2-(4-methoxyphenyl)-2H-pyran, and 3,6-dihydro-4-methyl-2-(4-methoxyphenyl)-2H-pyran are used to impart a long-lasting natural hay odor to perfumes, colognes, and personal care products. google.com The development of new synthetic methods, including those utilizing flow chemistry, continues to expand the palette of available odorants for the perfumery industry. beilstein-journals.org

Potential in Material Science and Polymer Chemistry

The field of material science and polymer chemistry leverages principles from organic and physical chemistry to create new materials with specific functions. kuleuven.be While the direct application of "this compound" in this area is not extensively documented, the broader class of heterocyclic compounds, including pyrans, holds potential. Polymers are large molecules composed of repeating subunits called monomers, and their properties are central to applications ranging from composites to lubricants. youtube.com

The incorporation of specific chemical motifs into polymer chains can impart unique properties. For example, boron dipyrromethenes (BODIPYs), which are heterocyclic dye molecules, have been integrated into polymers to create materials for applications in organic electronics, sensing, and therapy. rsc.org The synthesis of polymers with tailored optoelectronic properties often involves the use of π-conjugated systems, where heterocyclic rings can play a significant role. rsc.org

Furthermore, metal-organic frameworks (MOFs), which are crystalline compounds with high porosity and surface area, have been synthesized using various organic linkers. nih.govfrontiersin.org Tantalum-based MOFs have been used as catalysts in the synthesis of 1,4-dihydropyran derivatives. nih.govfrontiersin.org This highlights the interplay between heterocyclic chemistry and the development of new materials. The potential for dihydropyran scaffolds to be incorporated into polymers or to act as building blocks for functional materials remains an area for future exploration.

Role in Corrosion Inhibition Studies (as a representative application of pyran derivatives)

The protection of metals from corrosion is a critical industrial challenge. Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. Pyran derivatives have been investigated and shown to be effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl). research-nexus.netdntb.gov.uaresearchgate.net

These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. research-nexus.netresearchgate.net The effectiveness of these pyran derivatives as corrosion inhibitors is influenced by their chemical structure. For example, in one study, a pyran derivative with a 2-chlorophenyl group exhibited a higher inhibition efficiency (91.2%) compared to its 4-chlorophenyl counterpart (85.8%). research-nexus.net

The adsorption of these pyran derivatives on the steel surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. research-nexus.netdntb.gov.ua Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are used to evaluate the performance of these inhibitors. research-nexus.netdntb.gov.uaresearchgate.net These studies have shown that pyran derivatives can act as mixed-type inhibitors, meaning they affect both the anodic and cathodic corrosion reactions. dntb.gov.ua The use of pyran derivatives as corrosion inhibitors provides a practical, non-biological application for this class of heterocyclic compounds. research-nexus.net

Future Research Directions and Challenges in Dihydropyran Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of dihydropyran rings is a cornerstone of organic chemistry, with continuous efforts to improve efficiency and scope. The known industrial synthesis of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran involves a Prins reaction between n-valeraldehyde and 2-methyl-1-penten-4-ol. chemicalbook.com While effective, future research is geared towards developing more versatile and powerful methodologies.

A significant area of development is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex dihydropyran structures in a single step from three or more starting materials. rsc.orgnih.gov These reactions are highly atom-economical and efficient. rsc.org For instance, the three-component reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound is a common method for producing highly functionalized 4H-pyrans. rsc.orgresearchgate.net Another powerful technique is the silyl-Prins cyclization, which has been shown to be a selective method for creating disubstituted dihydropyrans with short reaction times and scalability. nih.gov

Future challenges lie in expanding the substrate scope of these reactions and developing catalysts that operate under milder conditions. The use of novel catalysts, such as metal-organic frameworks (MOFs), is a promising frontier. Tantalum-based MOFs, for example, have been demonstrated as reusable and efficient catalysts for synthesizing 1,4-dihydropyran derivatives. nih.govfrontiersin.org

| Methodology | Description | Key Advantages | Relevant Research |

|---|---|---|---|

| Prins Cyclization | An acid-catalyzed reaction between an aldehyde/ketone and an alkene/alkyne. Used for the synthesis of this compound. chemicalbook.com | Well-established, direct formation of the pyran ring. | chemicalbook.comnih.gov |

| Hetero-Diels-Alder (HDA) Reaction | A [4+2] cycloaddition between a heterodiene and a dienophile to form a six-membered heterocycle. | High stereocontrol, convergent synthesis. acs.orgresearchgate.net | acs.orgnih.govrsc.org |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product. rsc.org | High atom economy, operational simplicity, product diversity. rsc.orgnih.gov | rsc.orgnih.govresearchgate.net |

| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis to form cyclic alkenes, including dihydropyrans. organic-chemistry.org | Good functional group tolerance, access to various ring sizes. | organic-chemistry.orgorganic-chemistry.org |

| Organocatalysis | Use of small organic molecules (e.g., N-heterocyclic carbenes, proline derivatives) to catalyze dihydropyran formation. nih.gov | Metal-free, environmentally benign, high enantioselectivity. nih.govmdpi.com | researchgate.netnih.govmdpi.com |

Advancements in Asymmetric Synthesis and Stereocontrol

Many biologically active and commercially important dihydropyrans are chiral, and their function is dependent on their specific stereochemistry. The compound This compound possesses two stereocenters (at C2 and C6), meaning it can exist as multiple stereoisomers. Controlling the absolute and relative stereochemistry during synthesis is a major goal in modern organic chemistry. chiralpedia.com

Catalytic asymmetric synthesis has become the most powerful tool for this purpose. chiralpedia.com Significant progress has been made using chiral Lewis acid catalysts, particularly copper(II) complexes with bis(oxazoline) ligands, for enantioselective hetero-Diels–Alder reactions that produce dihydropyrans with high enantiomeric excess. acs.org These reactions can be performed with low catalyst loadings and are scalable. acs.org

Organocatalysis has also emerged as a pillar of asymmetric synthesis. nih.govchiralpedia.com Chiral N-heterocyclic carbenes (NHCs) and proline-derived catalysts can facilitate highly enantioselective cycloadditions to form chiral dihydropyranones. organic-chemistry.orgnih.gov Future work will focus on designing new generations of catalysts with even higher selectivity and broader applicability. A key challenge is achieving control over multiple stereocenters simultaneously, as is often required for the synthesis of complex natural products containing dihydropyran motifs. rsc.orgnih.gov

Exploration of New Reactivity Patterns and Transformations

While the synthesis of the dihydropyran ring is critical, its subsequent transformation into other valuable structures is an equally important area of research. The dihydropyran ring is not merely a stable endpoint but a versatile synthetic intermediate. mdpi.com For a compound like This compound , the double bond and the ether linkage are reactive sites for further functionalization.

Research is exploring novel ring-transformations of pyran derivatives. clockss.org For example, reactions with nucleophiles can induce ring-opening followed by recyclization to form different heterocyclic or carbocyclic systems. clockss.org Stereoselective ring-expansion of smaller heterocycles, such as monocyclopropanated furans, provides another innovative route to highly functionalized dihydro-2H-pyrans. nih.govacs.org These methods create opportunities to build molecular complexity from simpler starting materials. The challenge is to control the regioselectivity and stereoselectivity of these transformations, which often involve reactive intermediates.

Deeper Understanding through Advanced Spectroscopic and Computational Approaches

To design more efficient and selective reactions, a fundamental understanding of reaction mechanisms, transition states, and conformational preferences is essential. Advanced spectroscopic techniques and computational chemistry are indispensable tools for gaining these insights.

Computational studies, particularly using density functional theory (DFT), have become routine for investigating reaction pathways. mdpi.comnih.gov For instance, DFT calculations have been used to study the thermal decomposition of dihydropyrans, revealing details of the transition state structures and the influence of substituents on activation energy. mdpi.com Similar studies have been applied to Diels-Alder reactions to predict regio- and stereochemical outcomes, which align well with experimental observations. nih.gov The stereochemistry of chiral chromanes (a related benzannulated pyran) has been investigated by correlating specific optical rotation with the helicity of the dihydropyran ring, aided by DFT calculations. mdpi.com For This compound , computational modeling could predict the most stable conformations and elucidate the mechanism of its formation via the Prins reaction. nih.gov

Expanding Non-Clinical and Non-Biological Applications

While much of the research on dihydropyrans is driven by their presence in biologically active molecules, their applications are much broader. The target compound, This compound , is primarily used as a fragrance ingredient, valued for its fresh, green, geranium-like scent in products such as air fresheners and fabric care. chemicalbook.com

Future research aims to expand these non-biological applications. Dihydropyran derivatives can serve as monomers for polymerization, leading to new materials with unique properties. Their structural features also make them of interest in materials science and agrochemistry. The challenge is to design and synthesize dihydropyran-based molecules with specific physical or chemical properties tailored for these applications, moving beyond the traditional focus on pharmacology.

Sustainable and Green Chemistry Innovations in Dihydropyran Synthesis

The principles of green chemistry are increasingly influencing the direction of synthetic organic chemistry. The goal is to develop processes that are more environmentally benign, reducing waste, energy consumption, and the use of hazardous substances. rsc.orgresearchgate.net

For dihydropyran synthesis, this involves several key strategies. One-pot reactions and MCRs are inherently greener as they reduce the number of steps and purification procedures. rsc.orgresearchgate.net The use of environmentally friendly solvents, particularly water, or performing reactions under solvent-free conditions, is a major area of focus. rsc.orgresearchgate.netresearchgate.net For example, efficient syntheses of 2-amino-4H-benzo[b]pyrans have been developed under solvent-free conditions using a reusable catalyst. researchgate.net

The development of reusable catalysts is another critical aspect of green chemistry. nih.govfrontiersin.org Heterogeneous catalysts, such as silica-supported acid catalysts or metal-organic frameworks (MOFs), can be easily separated from the reaction mixture and reused for multiple cycles, reducing waste and cost. nih.govfrontiersin.orgfrontiersin.org Biocatalysis, using enzymes to perform chemical transformations, also represents a green alternative, often providing high selectivity under mild conditions. chiralpedia.com Applying these green principles to the industrial production of compounds like This compound is a key future objective.

Q & A

Q. Why do different studies report varying reaction kinetics for this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., DO) to probe rate-determining steps (e.g., proton transfer vs. ring-opening) .

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation in real time, reducing assumptions in kinetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。